N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a structurally complex benzamide derivative featuring a 4-methoxybenzamide core linked to an indole moiety via an ethyl chain. The indole ring is further substituted with a thioether group connected to a benzo[d][1,3]dioxol-5-ylmethylaminoacetamide unit. Key structural elements include:
- 4-Methoxybenzamide: A common pharmacophore in bioactive molecules, known for modulating solubility and receptor interactions .
- Benzo[d][1,3]dioxole (methylenedioxyphenyl): A moiety prevalent in natural products (e.g., lignans) and synthetic drugs, often associated with improved metabolic stability and binding affinity .
Potential applications may include antimicrobial, anticancer, or pesticidal activities, inferred from structurally related compounds .
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-34-21-9-7-20(8-10-21)28(33)29-12-13-31-16-26(22-4-2-3-5-23(22)31)37-17-27(32)30-15-19-6-11-24-25(14-19)36-18-35-24/h2-11,14,16H,12-13,15,17-18H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHVLJIDKACGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a series of reactions involving methylenation and subsequent functional group transformations.
Indole Synthesis: The indole ring can be constructed via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reactions: The benzo[d][1,3]dioxole and indole intermediates are coupled using a thiol linkage, often facilitated by reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound might be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural complexity distinguishes it from simpler benzamide derivatives. Below is a comparative analysis:
Key Observations :
- Simpler analogs (e.g., B4) prioritize lipophilicity via hydrocarbon moieties, whereas the target’s heterocycles may improve target specificity .
Key Observations :
- The target’s synthesis likely requires multi-step reactions, including indole functionalization and thioether linkage, which may lower yields compared to single-step amidations (e.g., B4) .
- Heterocycle formation in thiadiazole derivatives () involves harsher conditions (reflux), whereas carbodiimide-mediated couplings are milder and more selective .
Key Observations :
- The target’s benzo[d][1,3]dioxole and indole groups may confer antioxidant or cytotoxic properties, as seen in plant-derived lignans .
Physicochemical Properties
Comparative physicochemical profiles (estimated for the target compound):
Key Observations :
- The target’s higher molecular weight and logP suggest increased membrane permeability but reduced aqueous solubility compared to simpler analogs.
- Heterocyclic substituents (indole, thiadiazole) generally decrease solubility due to aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
